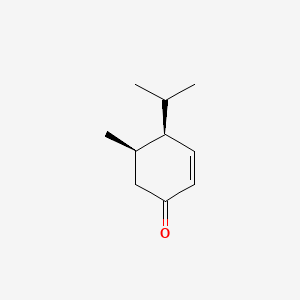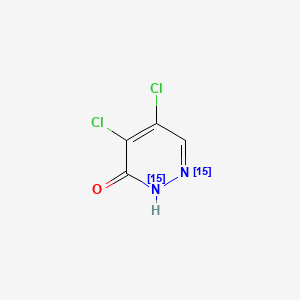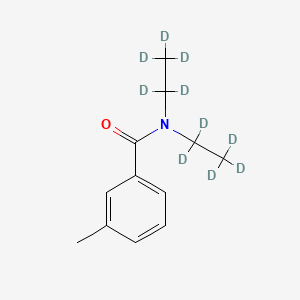
DEET-d10
描述
This compound is primarily used as an insect repellent and is chemically identical to DEET, except that it contains ten deuterium atoms instead of hydrogen atoms . The deuterium labeling makes DEET-d10 particularly useful in scientific research, allowing for the tracking and distinguishing of this compound from other compounds in chemical reactions or biological systems .
准备方法
The preparation of DEET-d10 involves the replacement of hydrogen atoms in DEET with deuterium atoms. This can be achieved through a nucleophilic substitution reaction using deuterium sources such as sodium deuteride. The reaction typically involves the following steps :
Reacting DEET with Sodium Deuteride: DEET is reacted with sodium deuteride in an appropriate solvent, such as tetrahydrofuran, under controlled conditions.
Purification: The reaction mixture is then purified using techniques such as distillation or chromatography to obtain this compound with high purity.
Industrial production methods for this compound are similar but are scaled up to meet commercial demands. These methods ensure the consistent production of this compound with high isotopic purity.
化学反应分析
DEET-d10 undergoes various chemical reactions similar to its non-deuterated counterpart, DEET. Some of the common reactions include :
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
DEET-d10 has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: It is employed in studies related to insect behavior and mosquito repellency, helping researchers understand the effectiveness and mode of action of insect repellents.
Medicine: this compound is used in toxicological studies to assess the safety and potential health effects of DEET-based products.
Industry: It is utilized in the development and testing of new insect repellent formulations, ensuring their efficacy and safety.
作用机制
The exact mechanism by which DEET-d10 exerts its insect repellent effects is not fully understood. it is believed to involve multiple pathways :
Olfactory and Gustatory Mechanisms: this compound interferes with the olfactory and gustatory receptors of insects, making it difficult for them to locate their hosts.
Central Nervous System Impairment: this compound may also affect the central nervous system of insects, leading to behavioral changes that reduce their ability to bite and feed.
相似化合物的比较
DEET-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some of the similar compounds include :
N,N-diethyl-3-methylbenzamide (DEET): The non-deuterated form of this compound, widely used as an insect repellent.
Ethyl butylacetylaminopropionate (IR3535): Another insect repellent with a different chemical structure and mode of action.
Picaridin: A synthetic compound used as an insect repellent, known for its effectiveness and lower toxicity compared to DEET.
In comparison, this compound offers the advantage of being traceable in scientific studies, allowing for more precise analysis of its behavior and effects in various systems.
属性
IUPAC Name |
3-methyl-N,N-bis(1,1,2,2,2-pentadeuterioethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOXZBCLCQITDF-IZUSZFKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C1=CC=CC(=C1)C)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675659 | |
| Record name | N,N-Bis[(~2~H_5_)ethyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215576-01-4 | |
| Record name | N,N-Bis[(~2~H_5_)ethyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1215576-01-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B564300.png)
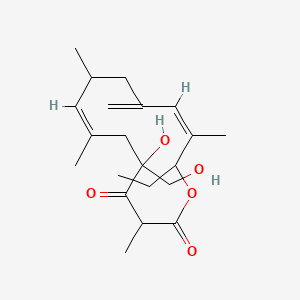
![3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one](/img/structure/B564304.png)
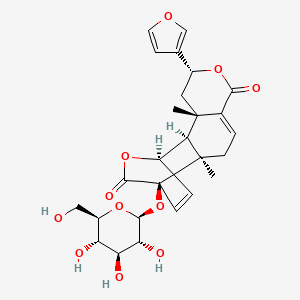
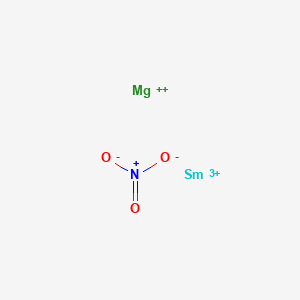
![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)
